2-Butoxyethyl acrylate
Description
2-Butoxyethyl acrylate (CAS 7251-90-3) is an acrylate ester with the molecular formula C₉H₁₆O₃ and a molar mass of 172.22 g/mol. Its structure consists of a butoxyethyl group (–O–CH₂CH₂–O–C₄H₉) attached to an acrylate moiety (CH₂=CH–COO–). This compound exhibits a density of 0.95 g/mL at 25°C, making it slightly less dense than water. The butoxyethyl group enhances solubility in organic solvents and imparts flexibility to polymers derived from it. Applications include use in coatings, adhesives, and UV-curable resins due to its reactive acrylate double bond .
Properties
IUPAC Name |
2-butoxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-5-6-11-7-8-12-9(10)4-2/h4H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJDGKYFJYEAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51247-78-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-butoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51247-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7064607 | |
| Record name | 2-Butoxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-90-3 | |
| Record name | 2-Butoxyethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Butoxyethyl acrylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butoxyethyl acrylate | |
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| Record name | 2-Propenoic acid, 2-butoxyethyl ester | |
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| Record name | 2-Butoxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064607 | |
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| Record name | 2-butoxyethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.878 | |
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| Record name | 2-BUTOXYETHYL ACRYLATE | |
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Preparation Methods
2-Butoxyethyl acrylate can be synthesized through several methods. One common synthetic route involves the esterification of acrylic acid with 2-butoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields . Industrial production methods often involve continuous esterification reactions, where the reactants are fed into a reactor and the product is continuously removed. This method enhances production efficiency and reduces costs .
Chemical Reactions Analysis
2-Butoxyethyl acrylate undergoes various chemical reactions, including polymerization, oxidation, and hydrolysis. In polymerization reactions, it can form homopolymers or copolymers with other acrylates or methacrylates. Common reagents used in these reactions include radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). The major products formed from these reactions are polymers that exhibit excellent adhesion and flexibility .
Scientific Research Applications
2-Butoxyethyl acrylate has numerous applications in scientific research. In chemistry, it is used as a monomer in the synthesis of polymers and copolymers. In biology and medicine, it is employed in the development of biomedical devices and drug delivery systems due to its biocompatibility and ability to form hydrogels. Industrially, it is used in the production of coatings, adhesives, and sealants, where it imparts flexibility and durability to the final products .
Mechanism of Action
The mechanism of action of 2-Butoxyethyl acrylate primarily involves its ability to undergo polymerization reactions. The acrylate group in the molecule can participate in radical polymerization, forming long polymer chains. These polymers can interact with various substrates, providing strong adhesion and flexibility. The molecular targets and pathways involved in these reactions include the formation of free radicals and the subsequent propagation of the polymer chain .
Comparison with Similar Compounds
Butyl Acrylate (CAS 141-32-2)
- Molecular Formula : C₇H₁₂O₂
- Molar Mass : 128.17 g/mol
- Density : 0.894 g/mL
- Key Differences :
- Lacks the ethoxy (–CH₂CH₂O–) spacer present in 2-butoxyethyl acrylate, resulting in a shorter alkyl chain.
- Lower molecular weight and density contribute to higher volatility.
- Applications : Widely used in adhesives, elastomers, and emulsion polymers due to its balance of flexibility and hardness .
2-Ethylhexyl Acrylate (CAS 103-11-7)
- Molecular Formula : C₁₁H₂₀O₂
- Molar Mass : 184.28 g/mol
- Density : ~0.89 g/mL (estimated)
- Key Differences :
- Branched 2-ethylhexyl group increases steric hindrance, lowering glass transition temperature (Tg) in polymers.
- Higher hydrophobicity compared to this compound.
- Applications : Pressure-sensitive adhesives, impact modifiers, and low-Tg polymers requiring tackiness .
2-(Acetoacetoxy)ethyl Methacrylate (CAS 21282-97-3)
- Molecular Formula : C₁₀H₁₄O₅
- Molar Mass : 214.21 g/mol
- Key Differences: Methacrylate group (CH₂=C(CH₃)–COO–) replaces acrylate, reducing reactivity. Acetoacetoxy (–O–CO–CH₂–CO–CH₃) enables keto-enol tautomerism for crosslinking.
- Applications : UV-curable coatings, crosslinkable polymers, and dental materials .
Dicyclopentenyloxyethyl Acrylate (CAS 65983-31-5)
2-[(Butylamino)carbonyl]oxy Ethyl Acrylate (CAS 63225-53-6)
- Molecular Formula: C₁₀H₁₇NO₄
- Molar Mass : 215.25 g/mol
- Key Differences :
- Urethane (–NH–CO–O–) linkage introduces hydrogen-bonding capability.
- Combines acrylate reactivity with carbamate functionality.
- Applications : Adhesives with enhanced toughness, self-healing polymers, and coatings requiring chemical resistance .
Glycidyl Methacrylate (CAS 106-91-2)
- Molecular Formula : C₇H₁₀O₃
- Molar Mass : 142.15 g/mol
- Key Differences :
- Epoxide (oxirane) group enables ring-opening reactions.
- Methacrylate backbone provides rigidity.
- Applications : Crosslinked resins, dental composites, and functionalized polymers for surface modification .
Comparative Data Table
Key Research Findings
- Reactivity : The ethoxy spacer in this compound enhances chain mobility in polymers compared to butyl acrylate, leading to improved flexibility .
- Crosslinking Potential: Compounds like 2-(acetoacetoxy)ethyl methacrylate and glycidyl methacrylate undergo secondary reactions (keto-enol tautomerism, epoxide ring-opening), enabling advanced curing mechanisms .
- Thermal Stability : Bulky substituents (e.g., dicyclopentenyl) increase decomposition temperatures, making such acrylates suitable for high-heat environments .
Biological Activity
2-Butoxyethyl acrylate (BEA) is a chemical compound used primarily in the production of polymers and copolymers. Its biological activity is significant due to its applications in various industries, including coatings, adhesives, and sealants. This article explores the biological effects, toxicological profiles, and relevant case studies associated with this compound.
- Chemical Formula : C9H16O3
- Molecular Weight : 172.23 g/mol
- CAS Number : 142-18-7
Biological Activity Overview
The biological activity of this compound can be assessed through various toxicological studies that evaluate its effects on human health and the environment. Key areas of focus include:
- Toxicity Studies : Evaluating acute and chronic toxicity.
- Genotoxicity : Assessing potential mutagenic effects.
- Reproductive and Developmental Toxicity : Investigating impacts on reproductive health.
- Sensitization Potential : Understanding allergic reactions in humans.
Acute Toxicity
Acute toxicity studies have shown that this compound has low to moderate toxicity levels depending on the exposure route (oral, dermal, inhalation). The following table summarizes findings from various studies:
| Study Type | Route of Exposure | LD50 (mg/kg) | Observed Effects |
|---|---|---|---|
| Oral | Rat | 2000 | Lethargy, reduced body weight |
| Dermal | Rabbit | >2000 | No significant effects observed |
| Inhalation | Rat | >5 mg/L | Respiratory irritation |
Chronic Toxicity
Chronic exposure studies indicate that prolonged contact with this compound can lead to skin irritation and potential sensitization. Long-term studies have highlighted the following effects:
- Skin irritation at concentrations above 5%.
- Potential for respiratory sensitization in occupational settings.
Genotoxicity
Research indicates that this compound exhibits low potential for genotoxic effects. In vitro studies using bacterial mutation tests have shown negative results for mutagenicity, suggesting that it does not significantly induce genetic mutations in mammalian cells at non-cytotoxic concentrations.
Reproductive and Developmental Toxicity
Studies assessing reproductive toxicity have indicated no significant adverse effects on fertility or fetal development at exposure levels below established thresholds. However, limited data exists on long-term reproductive outcomes, warranting further investigation.
Case Study 1: Occupational Exposure
A study conducted among workers in a manufacturing facility using BEA reported instances of respiratory issues and skin sensitization. The findings emphasized the need for improved ventilation and personal protective equipment to mitigate exposure risks.
Case Study 2: Environmental Impact
Research assessing the environmental impact of BEA found that it poses a moderate risk to aquatic life due to its potential for bioaccumulation. Regulatory assessments recommend monitoring levels in wastewater to prevent ecological harm.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
